molecular formula C8H4ClNO B1598579 2-Chlorobenzoyl cyanide CAS No. 35022-42-5

2-Chlorobenzoyl cyanide

Cat. No.: B1598579
CAS No.: 35022-42-5
M. Wt: 165.57 g/mol
InChI Key: YUCRNASRVPZKNQ-UHFFFAOYSA-N
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Description

2-Chlorobenzoyl cyanide: is an organic compound with the molecular formula C8H4ClNO . It is a derivative of benzoyl cyanide where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl cyanide can be synthesized through the reaction of 2-chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylbenzene. The reaction is typically catalyzed by zinc iodide and tetrabutylammonium chloride, which help to avoid the formation of dimer impurities and improve the yield and purity of the product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be safe and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzoyl cyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chlorobenzoyl cyanide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chlorobenzoyl cyanide involves its reactivity with nucleophiles and electrophiles. The compound can act as a source of the cyanide group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • Benzoyl cyanide
  • 2-Chlorobenzyl cyanide
  • 2-Chlorobenzonitrile

Comparison: 2-Chlorobenzoyl cyanide is unique due to the presence of both a cyanide group and a chlorine atom on the benzene ring. This combination of functional groups makes it more reactive compared to benzoyl cyanide and 2-chlorobenzonitrile. The presence of the chlorine atom also influences the compound’s reactivity and the types of reactions it can undergo .

Biological Activity

2-Chlorobenzoyl cyanide (CAS Number: 2856-63-5) is an organic compound that features both a chlorobenzene and a cyanide functional group. Its structure and properties have made it a subject of interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and associated toxicity.

  • Molecular Formula : C₈H₆ClN
  • Molecular Weight : 151.593 g/mol
  • Physical State : Solid (white to light yellow powder)
  • Purity : Minimum 98.0% (GC) .

The primary biological activity of this compound is attributed to its ability to interact with various biological targets, particularly through mechanisms involving mitochondrial inhibition. Cyanide compounds are known to inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to cellular hypoxia and metabolic disturbances . This mechanism is crucial in understanding both its toxicological profile and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to affect bacterial growth by disrupting cellular processes, which may involve interference with metabolic pathways or direct cytotoxic effects .

Cytotoxic Effects

Studies have highlighted the compound's cytotoxic properties in cancer cell lines. The compound induces apoptosis through the activation of specific signaling pathways such as NF-κB and MAPK/ERK pathways, which are critical for cell survival and proliferation .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduces the viability of breast cancer cells by inducing apoptosis. This effect was mediated through the generation of reactive oxygen species (ROS), which subsequently activated apoptotic pathways.
  • Neurotoxicity : Research has also focused on the neurotoxic effects of cyanide compounds, including this compound. Animal studies suggest that exposure can lead to significant neurological impairments due to hypoxia-induced neuronal death .

Toxicity Profile

The toxicity of this compound is primarily linked to its cyanide component. Symptoms of cyanide poisoning include headache, dizziness, confusion, and respiratory distress due to its action on cellular respiration . The compound's toxicity necessitates careful handling and consideration in therapeutic contexts.

Comparative Analysis of Biological Activities

Activity Mechanism Effect References
AntimicrobialDisruption of metabolic pathwaysInhibition of growth
CytotoxicApoptosis via ROS generationCell death
NeurotoxicInhibition of mitochondrial functionNeurological impairment

Properties

IUPAC Name

2-chlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCRNASRVPZKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393418
Record name 2-chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-42-5
Record name 2-chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

17.5 g (0.1 mol) 2-chlorobenzoyl chloride, 11.65 g (0.13 mol) copper (I) cyanide, and 8 mL of acetonitrile in 15 mL of toluene was refluxed for 3 hours, and then cooled to room temperature. Insoluble material was filtered and the residue was washed with toluene. The solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to yield 12.3 g of 2-chlorophenyloxoacetonitrile (yield=75%).
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Orthochlorobenzoyl chloride (17.5 g, 0.1 mol), cuprous cyanide (11.65 g, 0.13 mol), and acetonitrile (8 mL) were refluxed in toluene (15 mL) for 3 hours, and were cooled to room temperature. Then, insoluble substances were removed through filtration, and the residue was washed with toluene. Solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to obtain orthochlorophenyloxoacetonitrile (12.3 g, 75% yield).
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzoyl cyanide
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2-Chlorobenzoyl cyanide
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Chlorobenzoyl cyanide

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